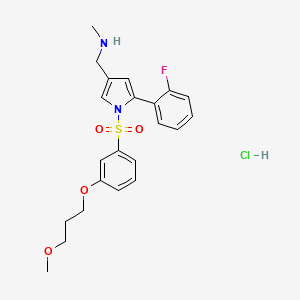

P-CAB agent 2 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H26ClFN2O4S |

|---|---|

Molecular Weight |

469.0 g/mol |

IUPAC Name |

1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine;hydrochloride |

InChI |

InChI=1S/C22H25FN2O4S.ClH/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2;/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3;1H |

InChI Key |

JWWFXPUXOBHMCJ-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)OCCCOC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Potassium-Competitive Acid Blockers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Potassium-Competitive Acid Blockers (P-CABs), a novel class of drugs for the management of acid-related gastrointestinal disorders. As the placeholder "P-CAB agent 2 hydrochloride" does not correspond to a publicly recognized compound, this guide will focus on the well-established principles of the P-CAB class, drawing on data from representative agents such as vonoprazan, tegoprazan, and revaprazan.

Core Mechanism of Action: Reversible Inhibition of the Gastric Proton Pump

Potassium-Competitive Acid Blockers (P-CABs) exert their potent acid-suppressing effects by directly targeting the H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[1] Located in the secretory canaliculi of gastric parietal cells, this enzyme actively transports H+ ions into the gastric lumen in exchange for K+ ions.

Unlike traditional proton pump inhibitors (PPIs), which form irreversible covalent bonds with the H+,K+-ATPase, P-CABs function as reversible, competitive inhibitors.[2] They compete with K+ ions for binding to the enzyme, thereby preventing the conformational changes necessary for proton translocation.[1] This reversible and competitive nature of inhibition leads to a rapid onset of action and a more predictable dose-dependent effect.[1]

Key Differentiating Features from Proton Pump Inhibitors (PPIs):

-

Rapid Onset of Action: P-CABs do not require acid activation and can inhibit both active and inactive proton pumps, leading to a faster elevation of intragastric pH compared to PPIs.[1]

-

Acid Stability: P-CABs are stable in acidic environments, eliminating the need for enteric coating in their formulations.

-

Reversible Binding: The ionic and reversible binding of P-CABs to the H+,K+-ATPase allows for a more controlled and potentially safer long-term profile.[2]

-

CYP2C19 Independence: The metabolism of many P-CABs is less dependent on the highly polymorphic CYP2C19 enzyme, leading to more consistent efficacy across different patient populations.

Quantitative Analysis of P-CAB Potency

The inhibitory potency of P-CABs on the H+,K+-ATPase is a key determinant of their clinical efficacy. The following tables summarize critical quantitative data for several representative P-CABs, providing a basis for comparative analysis.

| Compound | IC50 (H+,K+-ATPase) | Ki (H+,K+-ATPase) | pKa | Dissociation Half-life (t1/2) | Source(s) |

| Vonoprazan | 0.019 µM (pH 6.5) | 10 nM (pH 7.0) | 9.06 | 7.5 hours | [3][4] |

| Tegoprazan | 0.29 - 0.52 µM | Not Reported | Not Reported | Not Reported | [5][6][7] |

| Revaprazan | Not Reported | Not Reported | Not Reported | Not Reported | |

| SCH28080 (prototype) | 0.14 µM (pH 6.5) | Not Reported | 5.6 | < 2 minutes | [4] |

| Lansoprazole (PPI) | 7.6 µM (pH 6.5) | Not Reported | ~4.0 | Not Applicable (irreversible) | [4] |

Signaling Pathways in Gastric Acid Secretion

The secretion of gastric acid by parietal cells is a tightly regulated process involving a complex interplay of neural, hormonal, and paracrine signals. Understanding these pathways is crucial for appreciating the context in which P-CABs act.

References

- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of P-CAB Agent 2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium-Competitive Acid Blockers (P-CABs) represent a novel class of gastric acid suppressants that offer significant advantages over traditional proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a specific pyrrole sulfonyl derivative, P-CAB agent 2 hydrochloride (CAS: 2209911-80-6). This document details its mechanism of action as a potent H+/K+-ATPase inhibitor, its synthesis pathway as described in patent literature, and the experimental protocols for its biological characterization. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Introduction to P-CABs and Agent 2 Hydrochloride

Gastric acid-related disorders are a prevalent health issue worldwide. While proton pump inhibitors (PPIs) have been the mainstay of treatment, they possess certain limitations, including a slow onset of action and variable efficacy depending on CYP2C19 metabolism. Potassium-Competitive Acid Blockers (P-CABs) have emerged as a promising alternative, offering rapid, potent, and sustained acid suppression through a distinct mechanism of action.

This compound, a novel pyrrole sulfonyl derivative, has been identified as a potent, orally active P-CAB. It competitively and reversibly inhibits the gastric H+/K+-ATPase, the final step in the acid secretion pathway. This guide delves into the specifics of its discovery and synthesis, providing a technical resource for the scientific community.

Mechanism of Action

P-CABs, including agent 2 hydrochloride, function by competitively binding to the potassium-binding site of the H+/K+-ATPase enzyme in gastric parietal cells. This reversible ionic interaction blocks the exchange of H+ and K+ ions, thereby inhibiting gastric acid secretion. Unlike PPIs, which require acidic activation and form covalent bonds with the enzyme, P-CABs are active in a neutral pH environment and their action is reversible.

An In-Depth Technical Guide to Keverprazan Hydrochloride (CAS Number: 2209911-80-6): A Novel P-CAB Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keverprazan hydrochloride, also identified as P-CAB agent 2 hydrochloride, is a novel, potent, and orally active potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related disorders.[1][2][3] With the CAS (Chemical Abstracts Service) number 2209911-80-6, this compound represents a significant advancement in the management of conditions such as reflux esophagitis and duodenal ulcers.[1][4][5] Keverprazan was developed by Jiangsu Carephar Pharmaceuticals and has received its first approval in China.[1][5] This technical guide provides a comprehensive overview of the available scientific and clinical data on Keverprazan hydrochloride, focusing on its chemical properties, mechanism of action, pharmacological data, and the experimental methodologies used in its evaluation.

Chemical and Physicochemical Properties

Keverprazan hydrochloride is chemically known as {[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)benzenesulfonyl]pyrrol-3-yl]methyl}(methyl)amine hydrochloride.[2] Its molecular formula is C22H26ClFN2O4S, corresponding to a molecular weight of 468.97 g/mol .

| Property | Value | Reference |

| CAS Number | 2209911-80-6 | [2] |

| Molecular Formula | C22H26ClFN2O4S | [2] |

| Molecular Weight | 468.97 g/mol | [2] |

| IUPAC Name | {[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)benzenesulfonyl]pyrrol-3-yl]methyl}(methyl)amine hydrochloride | [2] |

| Synonyms | This compound, Keverprazan hydrochloride | [1][2][3] |

Mechanism of Action: Targeting the Gastric Proton Pump

Keverprazan hydrochloride exerts its acid-suppressing effects through the reversible inhibition of the gastric H+/K+-ATPase, commonly known as the proton pump.[3] This enzyme is the final and key transporter in the process of gastric acid secretion by parietal cells in the stomach lining.

Unlike traditional proton pump inhibitors (PPIs) which require acidic activation and form covalent bonds with the enzyme, Keverprazan, as a P-CAB, competitively blocks the potassium ion (K+) binding site on the H+/K+-ATPase. This reversible, ionic interaction leads to a rapid onset of action and a more sustained inhibition of gastric acid secretion, independent of the parietal cell's activation state.

Below is a diagram illustrating the signaling pathway of gastric acid secretion and the inhibitory action of Keverprazan.

Caption: Mechanism of action of Keverprazan on the gastric H+/K+-ATPase.

Quantitative Pharmacological Data

In Vitro Potency

Keverprazan has demonstrated potent inhibitory activity against the gastric H+/K+-ATPase and selectivity over other ion channels.

| Target | IC50 | Reference |

| H+/K+-ATPase | < 100 nM | [2] |

| hERG Potassium Channel | 18.69 µM | [2] |

Clinical Pharmacokinetics in Healthy Subjects (Single Ascending Dose)

Pharmacokinetic parameters of Keverprazan were evaluated in a single ascending dose study in healthy subjects.

| Dose | Tmax (h) | Cmax (ng/mL) | AUC0-∞ (h*ng/mL) | t1/2 (h) | Reference |

| 5 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | [6] |

| 10 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | [6] |

| 20 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | [6] |

| 40 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | [6] |

| 60 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | [6] |

Note: Specific Cmax and AUC values for each dose group were not detailed in the cited abstract.

Clinical Pharmacokinetics in Healthy Subjects (Multiple Doses)

A multiple-dose study was conducted in healthy subjects receiving Keverprazan for 7 days.

| Dose | Day | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Reference |

| 20 mg | 7 | 1.25 - 3.0 | 43.1 | 6.23 | [7][8][9] |

| 40 mg | 7 | 1.25 - 3.0 | 93.2 | 7.01 | [7][8][9] |

Clinical Pharmacodynamics in Healthy Subjects

The pharmacodynamic effect of Keverprazan was assessed by measuring the intragastric pH.

| Dose | Day | % Time with Intragastric pH > 5 (24h) | Reference |

| 5 mg | 1 | 7.9 ± 8.1 | [6] |

| 10 mg | 1 | 26.2 ± 22.8 | [6] |

| 20 mg | 1 | 80.2 ± 8.8 | [6] |

| 40 mg | 1 | 88.1 ± 8.6 | [6] |

| 60 mg | 1 | 93.0 ± 1.7 | [6] |

| 20 mg | 7 | 97.4 | [7][8][9] |

| 40 mg | 7 | 100.0 | [7][8][9] |

| 30 mg Lansoprazole (comparator) | 1 | 57.1 ± 26.4 | [6] |

| 20 mg Vonoprazan (comparator) | 7 | 99.0 | [7][8][9] |

Experimental Protocols

Synthesis of Keverprazan Hydrochloride

A detailed synthesis method for Keverprazan hydrochloride has been described in patent literature. A general workflow is provided below.

Caption: General synthetic workflow for Keverprazan hydrochloride.

Detailed Methodology (Based on Patent WO2016119505A1): The synthesis involves a multi-step process, including the formation of a pyrrole derivative and a sulfonyl chloride intermediate, followed by a coupling reaction, and concluding with reductive amination and salt formation to yield Keverprazan hydrochloride. The specific reagents, reaction conditions, and purification methods are detailed in the patent document.

In Vitro H+/K+-ATPase Inhibition Assay (Representative Protocol)

While the specific protocol for Keverprazan is not publicly available, a general method for assessing P-CABs is as follows:

-

Enzyme Preparation: Gastric H+/K+-ATPase is typically isolated from the gastric mucosa of animals such as hogs or rabbits. The mucosa is homogenized and subjected to differential centrifugation to obtain a microsomal fraction rich in the enzyme.

-

Assay Conditions: The assay is conducted in a buffered solution (e.g., Tris-HCl) at a physiological pH. The reaction mixture contains the enzyme preparation, MgCl2, KCl (at varying concentrations to assess competitive inhibition), and the test compound (Keverprazan) at various concentrations.

-

Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of ATP. The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro hERG Potassium Channel Assay (Representative Protocol)

The potential for cardiac liability is often assessed using an automated patch-clamp system. A representative protocol is outlined below:

-

Cell Line: A mammalian cell line (e.g., CHO or HEK293) stably transfected with the human hERG gene is used.

-

Cell Preparation: Cells are cultured and prepared for electrophysiological recording.

-

Automated Patch-Clamp: The automated system performs whole-cell patch-clamp recordings. A specific voltage protocol is applied to the cells to elicit hERG currents.

-

Compound Application: Keverprazan at various concentrations is applied to the cells, and the effect on the hERG current is recorded.

-

Data Analysis: The inhibition of the hERG current at each compound concentration is measured, and the IC50 value is calculated.

In Vivo Histamine-Induced Gastric Acid Secretion in Rats (Representative Protocol)

This animal model is used to evaluate the in vivo efficacy of acid-suppressing drugs.

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used. The animals are fasted prior to the experiment.

-

Surgical Procedure: Under anesthesia, the pylorus of the stomach is ligated to allow for the collection of gastric secretions.

-

Drug Administration: Keverprazan is administered orally or intraperitoneally at various doses.

-

Stimulation of Acid Secretion: Gastric acid secretion is stimulated by the subcutaneous or intravenous administration of histamine.

-

Sample Collection and Analysis: After a set period, the animals are euthanized, and the gastric contents are collected. The volume of gastric juice, pH, and total acid output are measured.

-

Data Analysis: The inhibitory effect of Keverprazan on gastric acid secretion is determined by comparing the results from treated animals to those from a control group.

Clinical Pharmacokinetic and Pharmacodynamic Study Design

The clinical studies on Keverprazan in healthy subjects followed a randomized, controlled design.

Caption: Workflow for a clinical pharmacokinetic and pharmacodynamic study.

Methodology:

-

Study Population: Healthy adult subjects.

-

Design: Randomized, placebo- and/or active-controlled, dose-escalation studies (single and multiple doses).

-

Drug Administration: Oral administration of Keverprazan at various doses, placebo, or a comparator drug (e.g., Lansoprazole, Vonoprazan).

-

Pharmacokinetic Assessments: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of Keverprazan and its metabolites.[7]

-

Pharmacodynamic Assessments: Continuous 24-hour intragastric pH monitoring was performed to assess the effect on acid secretion.

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated using non-compartmental analysis. Pharmacodynamic parameters included the percentage of time the intragastric pH remained above certain thresholds (e.g., pH > 5).

Conclusion

Keverprazan hydrochloride is a promising new potassium-competitive acid blocker with a potent and rapid inhibitory effect on gastric acid secretion. Its mechanism of action offers potential advantages over traditional PPIs. The available preclinical and clinical data demonstrate a favorable pharmacokinetic and pharmacodynamic profile, supporting its development for the treatment of acid-related disorders. Further research and clinical trials will continue to elucidate the full therapeutic potential and long-term safety of this novel agent.

References

- 1. (PDF) Keverprazan Hydrochloride: First Approval (2023) | Connie Kang | 9 Citations [scispace.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. keverprazan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. Item - Keverprazan Hydrochloride: First Approval - Adis Journals - Figshare [adisjournals.figshare.com]

- 6. Keverprazan, a novel potassium-competitive acid blocker: Single ascending dose safety, tolerability, pharmacokinetics, pharmacodynamics and food effect in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Keverprazan, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Keverprazan, a novel potassium-competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to P-CAB Agent 2 Hydrochloride for Gastric Acid Secretion Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of P-CAB agent 2 hydrochloride, a potent and orally active potassium-competitive acid blocker (P-CAB) for the inhibition of gastric acid secretion. This document details the mechanism of action, available preclinical data, and relevant experimental protocols to support further research and development. Due to the limited publicly available data specifically for this compound, this guide incorporates representative methodologies and comparative data from other well-characterized P-CABs to provide a thorough technical context for researchers.

Introduction to Potassium-Competitive Acid Blockers (P-CABs)

Potassium-competitive acid blockers (P-CABs) are a novel class of drugs that suppress gastric acid secretion by a distinct mechanism compared to proton pump inhibitors (PPIs)[1][2]. Unlike PPIs, which require acid activation and irreversibly bind to the H+/K+-ATPase (proton pump), P-CABs competitively and reversibly inhibit the pump by binding to the potassium-binding site[1][3]. This results in a rapid onset of action, prolonged duration of acid suppression, and efficacy that is independent of food intake and CYP2C19 genetic polymorphisms[2][4]. This compound is an emerging member of this class, demonstrating potent inhibition of the gastric proton pump.

This compound: Core Data

This compound (CAS No. 2209911-80-6) is a potassium-competitive acid blocker and a gastric acid secretion inhibitor that is active orally[5][6]. Preclinical data indicates its potential as a therapeutic agent for acid-related disorders.

In Vitro H+/K+-ATPase Inhibition

This compound directly inhibits the H+/K+-ATPase, the final step in the gastric acid secretion pathway.

| Parameter | Value | Source |

| IC50 | 18.69 µM | MedChemExpress[5][6] |

In Vivo Efficacy: Histamine-Induced Gastric Acid Secretion Model

In a preclinical model using Sprague-Dawley (SD) rats, this compound demonstrated significant inhibition of histamine-induced gastric acid secretion.

| Species | Model | Dose (p.o.) | Acid Suppression Rate | Source |

| SD Rat | Histamine-Induced | Not Specified | 55.4% | MedChemExpress[6] |

Acute Toxicity

Preliminary acute toxicity studies in SD rats have been conducted.

| Species | Doses (p.o., single) | Observation | Source |

| SD Rat | 600 mg/kg, 2000 mg/kg | No acute toxicity observed. No significant effect on body weight at 600 mg/kg. | MedChemExpress[6] |

Mechanism of Action: Signaling Pathway

Gastric acid secretion from parietal cells is stimulated by histamine, acetylcholine, and gastrin. These signaling pathways converge on the activation of the H+/K+-ATPase. P-CABs, including agent 2 hydrochloride, act by directly and reversibly binding to the potassium-binding site of the H+/K+-ATPase, thereby preventing the exchange of H+ for K+ ions and inhibiting acid secretion.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on standard practices in the field.

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the inhibitory activity of a compound on the proton pump.

Protocol:

-

Enzyme Preparation: Gastric H+/K+-ATPase can be prepared from the gastric mucosa of rabbits or hogs. The mucosal tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the microsomal fraction rich in the enzyme[7][8].

-

Assay Procedure:

-

The microsomal fraction is pre-incubated with varying concentrations of this compound for a defined period (e.g., 60 minutes) at 37°C[7].

-

The reaction is initiated by adding a buffered solution containing Tris-HCl, MgCl₂, KCl, and ATP[7][9].

-

The reaction mixture is incubated for a further 30 minutes at 37°C[9].

-

The reaction is terminated by the addition of an acid, such as trichloroacetic acid[9].

-

-

Detection: The amount of inorganic phosphate released from the hydrolysis of ATP is quantified. A common method is the Fiske-Subbarow method, where the phosphomolybdate complex is formed and measured spectrophotometrically[7].

-

Data Analysis: The percentage of inhibition at each concentration is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.

In Vivo Histamine-Induced Gastric Acid Secretion in Rats

This model assesses the efficacy of a compound in reducing gastric acid secretion in a living organism.

Protocol:

-

Animal Preparation: Male Sprague-Dawley rats are typically used. The animals are fasted overnight with free access to water[3][10].

-

Surgical Procedure:

-

Dosing and Stimulation:

-

Sample Collection and Analysis:

-

Gastric juice is collected at specified time intervals after histamine administration.

-

The volume of the collected gastric juice is measured.

-

The total acidity of the gastric juice is determined by titration with a standardized solution of sodium hydroxide (NaOH) to a pH of 7.0.

-

-

Data Analysis: The total acid output is calculated (Volume x Acidity). The percentage inhibition of acid secretion by this compound is determined by comparing the acid output in the treated group to that of a vehicle-treated control group.

Discussion and Future Directions

This compound has demonstrated promising preclinical activity as a gastric acid secretion inhibitor. Its in vitro potency against the H+/K+-ATPase and in vivo efficacy in a rat model of histamine-induced acid secretion suggest its potential for the treatment of acid-related disorders.

To further characterize this compound, the following studies are recommended:

-

Determination of Ki value: To quantify the binding affinity for the H+/K+-ATPase.

-

Dose-response studies: To establish a clear dose-efficacy relationship in vivo.

-

Pharmacokinetic profiling: To determine key parameters such as Cmax, Tmax, half-life, and bioavailability.

-

Comparative studies: To benchmark its efficacy and duration of action against established PPIs and other P-CABs like vonoprazan and tegoprazan.

-

Long-term safety and toxicology studies: To assess its safety profile upon chronic administration.

The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and potential clinical application of this compound.

References

- 1. Pharmacokinetic testing of a first generation cabotegravir prodrug in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The release of histamine during gastric acid secretion in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P-CAB agent 2 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajpp.in [ajpp.in]

- 9. jnsbm.org [jnsbm.org]

- 10. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The histamine test meal in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The histamine test meal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition by cow's milk of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Tegoprazan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of tegoprazan (formerly known as P-CAB agent 2 hydrochloride), a potent and selective potassium-competitive acid blocker (P-CAB). The information presented herein is intended to support research and development efforts in the field of acid-related gastrointestinal disorders.

Introduction

Tegoprazan is a next-generation acid suppressant that inhibits gastric H+/K+-ATPase through a distinct mechanism compared to proton pump inhibitors (PPIs). By competitively and reversibly binding to the potassium-binding site of the proton pump, tegoprazan offers a rapid onset of action and sustained acid suppression.[1][2] This guide summarizes key preclinical data on the pharmacodynamics, pharmacokinetics, and toxicology of tegoprazan, providing a foundation for its clinical development and therapeutic application.

Pharmacodynamics

Tegoprazan demonstrates potent and selective inhibition of gastric H+/K+-ATPase, the final step in the gastric acid secretion pathway.

In Vitro H+/K+-ATPase Inhibition

Tegoprazan effectively inhibits H+/K+-ATPase activity from various species in a reversible manner. In vitro studies using isolated porcine gastric H+/K+-ATPase have shown a half-maximal inhibitory concentration (IC50) of 0.53 μM.[1] In contrast, the PPI esomeprazole exhibited significantly weaker and irreversible inhibition with an IC50 of 42.52 μM in the same assay.[1]

| Parameter | Tegoprazan | Esomeprazole | Reference |

| Target | Porcine Gastric H+/K+-ATPase | Porcine Gastric H+/K+-ATPase | [1] |

| IC50 | 0.53 μM | 42.52 μM | [1] |

| Inhibition | Reversible | Irreversible | [1] |

In Vivo Efficacy in Animal Models

The anti-secretory and anti-ulcer effects of tegoprazan have been evaluated in various rat models of gastric acid-related diseases.

In a rat model of GERD, tegoprazan demonstrated dose-dependent efficacy in preventing esophageal injury and reducing gastric acid secretion. The median effective dose (ED50) for tegoprazan was 2.0 mg/kg, highlighting its potent in vivo activity.[1]

Tegoprazan has shown superior anti-ulcer activity compared to esomeprazole in multiple rat models of peptic ulcers. The ED50 values for tegoprazan in different models are summarized in the table below.

| Ulcer Model | Tegoprazan ED50 (mg/kg) | Reference |

| Naproxen-induced | 0.1 | [1] |

| Ethanol-induced | 1.4 | [1] |

| Water-immersion restraint stress-induced | 0.1 | [1] |

In an acetic acid-induced peptic ulcer model, oral administration of tegoprazan at 10 mg/kg for 5 days resulted in a higher curative ratio compared to esomeprazole at 30 mg/kg (44.2% vs. 32.7%).[1]

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in various species, including rats and dogs.

| Species | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Reference |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Dog | 0.3 - 30 mg/kg (oral) | Dose-proportional | Data not available | Dose-proportional | 3.3 - 3.5 hrs | [3] |

Note: Detailed pharmacokinetic parameters for tegoprazan in rats were not available in the searched literature. The data for dogs indicates good oral absorption and dose-proportional exposure.

Tegoprazan is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C19 playing major roles.[4] Its major metabolite, M1, is formed through demethylation.[4]

Toxicology

The safety profile of tegoprazan has been evaluated in preclinical toxicology studies.

| Study Type | Species | Findings | Reference |

| Carcinogenicity | Sprague-Dawley Rats | Benign and/or malignant neuroendocrine cell tumors at exposures >7-fold the recommended human dose. | [5] |

| Carcinogenicity | CD-1 Mice | No evidence of carcinogenic potential. | [5] |

Note: Specific LD50 values from acute toxicology studies were not available in the searched literature. A study based on real-world data in humans suggests that tegoprazan may have a lower risk of hepatotoxicity compared to some PPIs.[6]

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of tegoprazan on gastric H+/K+-ATPase.

Methodology:

-

Preparation of H+/K+-ATPase: Gastric H+/K+-ATPase is isolated from porcine gastric mucosa through a series of differential centrifugations to obtain ion-leaky vesicles.

-

Assay Conditions: The enzyme assay is performed in a reaction mixture containing the H+/K+-ATPase vesicles, buffer (e.g., Tris-HCl), MgCl2, KCl, and ATP.

-

Inhibition Measurement: The reaction is initiated by the addition of ATP. The ATPase activity is determined by measuring the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.

-

IC50 Determination: Various concentrations of tegoprazan are pre-incubated with the enzyme preparation before initiating the reaction. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.

Rat Model of Naproxen-Induced Gastric Ulcer

Objective: To evaluate the protective effect of tegoprazan against NSAID-induced gastric ulcers.

Methodology:

-

Animals: Male Sprague-Dawley rats (180-220 g) are used.

-

Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.

-

Drug Administration: Tegoprazan is administered orally (p.o.) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The control group receives the vehicle only.

-

Ulcer Induction: One hour after drug administration, naproxen (e.g., 80 mg/kg, p.o.) is administered to induce gastric ulcers.

-

Evaluation: Four hours after naproxen administration, the animals are euthanized. The stomachs are removed, inflated with formalin, and opened along the greater curvature. The total length of the gastric lesions is measured to determine the ulcer index.

-

Data Analysis: The percentage of inhibition of ulcer formation by tegoprazan is calculated relative to the control group. The ED50 is calculated from the dose-response curve.

Rat Model of Ethanol-Induced Gastric Ulcer

Objective: To assess the cytoprotective effect of tegoprazan against ethanol-induced gastric injury.

Methodology:

-

Animals: Male Sprague-Dawley rats (180-220 g) are used.

-

Fasting: Animals are fasted for 24 hours with free access to water.

-

Drug Administration: Tegoprazan is administered orally in a suitable vehicle. The control group receives the vehicle.

-

Ulcer Induction: One hour after drug administration, absolute ethanol (e.g., 5 mL/kg, p.o.) is administered to induce gastric mucosal lesions.[7]

-

Evaluation: One hour after ethanol administration, the animals are sacrificed. The stomachs are removed, and the area of hemorrhagic lesions in the glandular part of the stomach is measured.

-

Data Analysis: The protective effect of tegoprazan is expressed as the percentage reduction in the ulcerated area compared to the control group. The ED50 is determined from the dose-response data.

Rat Model of Water-Immersion Restraint Stress (WIRS)-Induced Gastric Ulcer

Objective: To investigate the efficacy of tegoprazan in preventing stress-induced gastric ulcers.

Methodology:

-

Animals: Male Wistar rats (200-250 g) are used.

-

Fasting: Animals are fasted for 24 hours but allowed free access to water.

-

Drug Administration: Tegoprazan is administered orally in a suitable vehicle 30 minutes before the induction of stress.[8]

-

Stress Induction: The rats are placed in individual restraint cages and immersed vertically to the level of the xiphoid process in a water bath maintained at 23°C for a period of 7 hours.

-

Evaluation: Immediately after the stress period, the rats are euthanized. The stomachs are removed, and the length of the linear ulcers in the glandular region is measured.

-

Data Analysis: The ulcer index is calculated, and the percentage of inhibition by tegoprazan is determined by comparing with the vehicle-treated control group. The ED50 is calculated from the dose-response relationship.

Visualizations

Caption: Mechanism of action of Tegoprazan on the gastric proton pump.

Caption: Experimental workflow for in vivo gastric ulcer models.

Caption: Logical relationship of preclinical to clinical development.

References

- 1. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Randomised clinical trial: tegoprazan, a novel potassium‐competitive acid blocker, or lansoprazole in the treatment of gastric ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development of a Physiologically Based Pharmacokinetic Model for Tegoprazan: Application for the Prediction of Drug–Drug Interactions with CYP3A4 Perpetrators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of hepatotoxicity of tegoprazan, a novel potassium-competitive acid blocker, with proton pump inhibitors using real-world data: A nationwide cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gastroprotective Effects of PMK-S005 against Ethanol-Induced Acute Gastric Damage in Rats [gutnliver.org]

- 8. KoreaMed Synapse [synapse.koreamed.org]

In-Depth Technical Guide: H+/K+-ATPase Inhibitory Activity of Keverprazan (P-CAB Agent 2 Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the H+/K+-ATPase inhibitory activity of keverprazan, a novel potassium-competitive acid blocker (P-CAB) also known as P-CAB agent 2 hydrochloride. Keverprazan, developed by Jiangsu Carephar Pharmaceuticals, is a potent and orally active inhibitor of the gastric proton pump, H+/K+-ATPase, the final enzyme in the pathway of gastric acid secretion. This document details the quantitative inhibitory data, the presumed experimental protocols for its assessment, and the underlying mechanism of action. Visualizations of the signaling pathway and a representative experimental workflow are provided to facilitate a deeper understanding of this next-generation acid suppressant.

Introduction to Keverprazan and its Mechanism of Action

Keverprazan is a member of the potassium-competitive acid blocker (P-CAB) class of drugs, which represent a significant advancement in the management of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), which require acidic activation and bind irreversibly to the H+/K+-ATPase, keverprazan functions through a distinct mechanism. It competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase, thereby inhibiting its activity and preventing the pumping of protons into the gastric lumen. This mode of action allows for a rapid onset of acid suppression that is not dependent on the activation state of the pump.[1][2]

Quantitative Inhibitory Activity

Keverprazan has demonstrated potent inhibitory activity against the H+/K+-ATPase enzyme. Additionally, its selectivity profile has been characterized, with data available for its effect on the hERG potassium channel.

| Target Enzyme/Channel | Parameter | Value | Reference |

| H+/K+-ATPase | IC50 | < 100 nM | [3] |

| hERG Potassium Channel | IC50 | 18.69 µM | [3] |

Table 1: Quantitative Inhibitory Data for Keverprazan

Experimental Protocols

While the precise, detailed experimental protocol used by Jiangsu Carephar Pharmaceuticals for determining the H+/K+-ATPase inhibitory activity of keverprazan is not publicly available, a representative protocol can be constructed based on established methods for other P-CABs. The following is a plausible methodology for an in vitro H+/K+-ATPase inhibition assay.

Preparation of H+/K+-ATPase Enriched Microsomes

-

Source: Gastric mucosal tissue from a suitable animal model (e.g., porcine or rabbit) is typically used.

-

Homogenization: The tissue is minced and homogenized in a buffered sucrose solution.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the microsomal fraction, which is rich in H+/K+-ATPase.

-

Protein Quantification: The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford assay.

H+/K+-ATPase Activity Assay

The inhibitory activity of keverprazan is determined by measuring the reduction in ATP hydrolysis by the H+/K+-ATPase in the presence of the compound.

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), MgCl₂, KCl, and the H+/K+-ATPase enriched microsomes.

-

Incubation with Keverprazan: The enzyme preparation is pre-incubated with varying concentrations of keverprazan hydrochloride.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

-

Measurement of Phosphate Release: The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is quantified. This can be done using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The percentage of inhibition at each keverprazan concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action of Keverprazan

The following diagram illustrates the mechanism by which keverprazan inhibits the gastric H+/K+-ATPase.

Caption: Mechanism of H+/K+-ATPase inhibition by keverprazan.

Representative In Vitro H+/K+-ATPase Inhibition Assay Workflow

The following diagram outlines a typical workflow for determining the IC50 value of keverprazan.

Caption: Workflow for in vitro H+/K+-ATPase inhibition assay.

Discussion

Keverprazan's potent and selective inhibition of the H+/K+-ATPase, coupled with its rapid and reversible mechanism of action, positions it as a promising therapeutic agent for the treatment of acid-related disorders. Its IC50 value of less than 100 nM indicates high potency against its target enzyme. The significantly higher IC50 value for the hERG potassium channel suggests a favorable selectivity profile, which is a critical consideration in drug development to minimize the risk of cardiac side effects. Clinical trial data has further supported its efficacy in suppressing gastric acid.[4][5][6][7][8]

Conclusion

Keverprazan (this compound) is a potent potassium-competitive acid blocker with a well-defined mechanism of action targeting the gastric H+/K+-ATPase. The quantitative data demonstrate its high inhibitory activity and selectivity. While the specific experimental protocols from the manufacturer are proprietary, established methodologies provide a clear framework for its preclinical assessment. The visualizations provided in this guide offer a clear understanding of its mechanism and the experimental workflow for its characterization. This information is valuable for researchers and professionals in the field of gastroenterology and drug development.

References

- 1. Carephar’s P-CAB drug gets China nod for duodenal ulcer, reflux esophagitis | BioWorld [bioworld.com]

- 2. What is the mechanism of Keverprazan Hydrochloride? [synapse.patsnap.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Keverprazan, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Keverprazan, a novel potassium-competitive acid blocker: Single ascending dose safety, tolerability, pharmacokinetics, pharmacodynamics and food effect in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The efficacy and safety of keverprazan, a novel potassium-competitive acid blocker, in treating erosive oesophagitis: a phase III, randomised, double-blind multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of a novel potassium-competitive acid blocker of the gastric H,K-ATPase, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to P-CAB Agent 2 Hydrochloride Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation central to the study of Potassium-Competitive Acid Blocker (P-CAB) target engagement, using the hypothetical "P-CAB Agent 2 Hydrochloride" as a framework. The principles, protocols, and data presented are based on established research for existing P-CABs such as vonoprazan, tegoprazan, and fexuprazan.

Introduction to P-CABs and Target Engagement

Potassium-Competitive Acid Blockers (P-CABs) are a novel class of drugs that reversibly inhibit the gastric H+/K+-ATPase (proton pump), the final step in the secretion of gastric acid.[1] Unlike traditional proton pump inhibitors (PPIs), P-CABs do not require an acidic environment for activation, leading to a more rapid onset of action and prolonged acid suppression.[2][3]

Target engagement studies are critical in drug development to confirm that a drug candidate interacts with its intended molecular target in a relevant biological context. For P-CABs, these studies quantify the binding to the H+/K+-ATPase and the resulting pharmacodynamic effect on gastric pH. This ensures the compound's mechanism of action is validated and provides a basis for dose selection and optimization.[4]

Mechanism of Action of P-CABs

P-CABs are lipophilic weak bases that concentrate in the acidic environment of the parietal cell canaliculi in the stomach.[5] They bind ionically and reversibly to the H+/K+-ATPase, competing with potassium ions (K+).[6] This binding prevents the conformational change in the enzyme necessary for the exchange of intracellular H+ for extracellular K+, thereby inhibiting acid secretion.[5] This mechanism is distinct from PPIs, which form irreversible covalent bonds with the proton pump.[7]

Figure 1: Mechanism of Action of P-CABs.

Methodologies for Target Engagement Studies

A multi-faceted approach is employed to thoroughly characterize the target engagement of a P-CAB. This includes in vitro assays to determine binding affinity and in vivo studies to assess pharmacodynamic effects and receptor occupancy.

In Vitro Target Engagement

Objective: To determine the binding affinity and selectivity of the P-CAB for the H+/K+-ATPase.

Key Experiments:

-

H+/K+-ATPase Inhibition Assay: This assay measures the ability of the P-CAB to inhibit the enzymatic activity of the proton pump.

-

Selectivity Assays: The inhibitory activity against other related ATPases, such as the Na+/K+-ATPase, is measured to assess selectivity.

Experimental Protocol: H+/K+-ATPase Inhibition Assay

-

Preparation of H+/K+-ATPase Vesicles: Gastric H+/K+-ATPase-rich vesicles are prepared from the gastric mucosa of species such as pigs or dogs.

-

Assay Conditions: The reaction is typically performed in a buffer at a specific pH (e.g., pH 6.5) containing ATP and varying concentrations of K+.

-

Incubation: Vesicles are incubated with various concentrations of "this compound" or a control compound.

-

Measurement of ATPase Activity: The enzymatic activity is determined by measuring the rate of ATP hydrolysis, often by quantifying the amount of inorganic phosphate released.

-

Data Analysis: The concentration of the P-CAB that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.[8] The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation.[8]

Figure 2: In Vitro H+/K+-ATPase Inhibition Assay Workflow.

In Vivo Target Engagement

Objective: To assess the pharmacodynamic effects on gastric acid secretion and to measure receptor occupancy in a living organism.

Key Experiments:

-

Intragastric pH Monitoring: This is a direct measure of the pharmacodynamic effect of the P-CAB.

-

Receptor Occupancy (RO) Studies: These studies quantify the percentage of H+/K+-ATPase targets that are bound by the drug at a given time.

Experimental Protocol: Intragastric pH Monitoring in Animal Models (e.g., Dogs)

-

Animal Preparation: Animals are fasted and may be stimulated with an acid secretagogue like histamine or pentagastrin to induce a consistent level of acid secretion.[9]

-

Drug Administration: "this compound" is administered orally at various doses.

-

pH Measurement: Intragastric pH is continuously monitored using a pH probe.

-

Data Analysis: The primary endpoint is often the percentage of time the intragastric pH remains above a certain threshold (e.g., pH > 4) over a 24-hour period.[10]

Experimental Protocol: Receptor Occupancy (RO) Studies

RO studies can be conducted using techniques like Positron Emission Tomography (PET) or ex vivo binding assays.[11]

-

PET Imaging:

-

A radiolabeled tracer that binds to the H+/K+-ATPase is administered.

-

A baseline PET scan is performed to measure the initial tracer uptake in the gastric mucosa.[12]

-

"this compound" is administered.

-

A second PET scan is performed to measure the displacement of the tracer by the drug.

-

The reduction in tracer signal corresponds to the receptor occupancy of the drug.[13]

-

-

Ex Vivo Binding:

-

Animals are dosed with "this compound".

-

At various time points, animals are euthanized, and gastric tissue is collected.

-

The amount of drug bound to the H+/K+-ATPase is quantified, often using a radiolabeled version of the drug or a competitive binding assay.

-

Figure 3: Receptor Occupancy Study Workflows.

Quantitative Target Engagement Data

The following tables summarize representative quantitative data for P-CABs, which would be the goal to generate for "this compound".

Table 1: In Vitro H+/K+-ATPase Inhibition

| Compound | Target | IC50 (µM) | Ki (nmol/L) | Selectivity vs. Na+/K+-ATPase |

| P-CAB Agent 2 | Human H+/K+-ATPase | Data to be determined | Data to be determined | Data to be determined |

| Vonoprazan | Human H+/K+-ATPase | ~0.019 (pH 6.5) | 3.0 | >5000-fold |

| Tegoprazan | Human H+/K+-ATPase | 0.29 - 0.52 | Not reported | >192-fold[9] |

| Fexuprazan | Human H+/K+-ATPase | Data not publicly available | Data not publicly available | Data not publicly available |

Data for Vonoprazan and Tegoprazan are compiled from published studies for illustrative purposes.[2][7][9]

Table 2: In Vivo Pharmacodynamic Effects in Healthy Volunteers

| Compound | Dose | Endpoint | Result |

| P-CAB Agent 2 | TBD | % Time pH > 4 (24h) | Data to be determined |

| Vonoprazan | 20 mg | % Time pH > 4 (24h, Day 7) | 85.2%[2] |

| Fexuprazan | 80 mg | % Time pH > 4 (24h, multiple doses) | 90.6% - 94.8%[14] |

| Tegoprazan | Not directly comparable | Not directly comparable | Not directly comparable |

Data are compiled from clinical studies for illustrative purposes.[2][14]

Conclusion

The evaluation of target engagement for a novel compound like "this compound" is a cornerstone of its preclinical and clinical development. By employing a suite of in vitro and in vivo methodologies, researchers can build a comprehensive understanding of the drug's interaction with the H+/K+-ATPase. This guide outlines the core experimental protocols and data presentation formats necessary to rigorously assess target engagement, ultimately providing strong evidence for the compound's mechanism of action and informing its progression through the drug development pipeline.

References

- 1. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]

- 5. Potassium-competitive acid blockers and gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. courses.edx.org [courses.edx.org]

- 9. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Randomized controlled trial to evaluate the efficacy and safety of fexuprazan compared with esomeprazole in erosive esophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immuno-PET Imaging to Assess Target Engagement: Experience from 89Zr-Anti-HER3 mAb (GSK2849330) in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. snu.elsevierpure.com [snu.elsevierpure.com]

An In-Depth Technical Guide to the Research Chemical: P-CAB Agent 2 Hydrochloride (Vonoprazan)

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-CAB agent 2 hydrochloride, scientifically known as Vonoprazan (TAK-438), is a first-in-class potassium-competitive acid blocker (P-CAB) that has emerged as a significant agent in the field of gastric acid-related disorders.[1][2] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and key experimental data, intended to support researchers and professionals in drug development. Unlike traditional proton pump inhibitors (PPIs), Vonoprazan offers a distinct mechanism of action, leading to rapid, potent, and sustained acid suppression.[2][3][4]

Chemical and Physical Properties

Vonoprazan is a pyrrole derivative with the following identifiers and properties.

| Property | Value |

| IUPAC Name | 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine hydrochloride |

| Synonyms | TAK-438, Vonoprazan hydrochloride |

| CAS Number | 2209911-80-6 (for hydrochloride); 1260141-27-2 (for fumarate) |

| Molecular Formula | C₁₇H₁₆FN₃O₂S · HCl |

| Molecular Weight | 381.85 g/mol |

| Appearance | Light brown to brown oil[5] |

| Boiling Point | 587.5 ± 60.0 °C |

| Density | 1.23 ± 0.1 g/cm³ |

| pKa | 9.6[6] |

Mechanism of Action

Vonoprazan is a reversible, potassium-competitive inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in gastric parietal cells.[3][6]

Key aspects of its mechanism include:

-

Direct and Reversible Binding: Unlike PPIs which require acid activation and form covalent bonds, Vonoprazan binds ionically and reversibly to the H+/K+-ATPase.[3][7]

-

Potassium Competition: It competes with potassium ions (K+) for binding to the proton pump, thereby preventing the exchange of intracellular H+ for extracellular K+.[7][8]

-

Acid Stability: Vonoprazan is stable in acidic conditions and does not require an enteric coating.[3]

-

Action on Resting and Active Pumps: It can inhibit both resting and active proton pumps, contributing to its rapid onset of action.[3][7]

This mechanism leads to a more potent and sustained elevation of intragastric pH compared to traditional PPIs.[6][9]

Signaling Pathway of H+/K+-ATPase Inhibition

Caption: Mechanism of H+/K+-ATPase inhibition by Vonoprazan.

Synthesis

A synthesis method for Vonoprazan (identified as TAK-438) has been described in the literature, originating from pyrrole derivatives. A key publication outlines the "Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB)".[10][11][12]

A generalized synthetic scheme based on patent literature involves the following key transformations:

-

Reaction of 2-fluoro acetophenone with a bromination reagent.

-

Subsequent reaction with malononitrile.

-

Cyclization to form a pyrrole ring structure.

-

Further modifications to introduce the sulfonyl and methanamine moieties.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Vonoprazan Hydrochloride.

Experimental Data

In-Vitro Data

| Parameter | Target | Value | Conditions |

| IC₅₀ | H+/K+-ATPase | <100 nM | Porcine gastric microsomes, pH 6.5[13] |

| IC₅₀ | hERG Potassium Channel | 18.69 µM |

In-Vivo Data: Pharmacokinetics (Rat Model)

| Parameter | Value | Conditions |

| Tₘₐₓ | ~1.1 h | Oral administration[5] |

| t₁/₂ | 1.29 ± 0.23 h | Oral administration[5] |

| Metabolism | Inhibited by voriconazole (CYP3A4 inhibitor)[5] | Rat liver microsomes |

In-Vivo Data: Pharmacodynamics (Rat Model)

| Parameter | Result | Conditions |

| Gastric Acid Secretion | 55.4% suppression | Histamine-induced model |

| Toxicity | No acute toxicity observed | 600 and 2000 mg/kg, p.o. |

Human Pharmacokinetics and Pharmacodynamics

| Parameter | Value | Conditions |

| Tₘₐₓ | 1.5 - 2.0 h | Healthy adults, oral administration[3][6] |

| t₁/₂ | ~7.7 h | Healthy adults[3][6] |

| Protein Binding | 80% | Healthy subjects[6] |

| Metabolism | Primarily CYP3A4, also CYP2B6, CYP2C19, CYP2D6, and SULT2A1[3][6] | |

| pH > 4 Holding Time (24h) | Day 1: 63%, Day 7: 83% | 20 mg once daily[6] |

Comparative Clinical Trial Data

Vonoprazan vs. Lansoprazole (Erosive Esophagitis Healing)

| Timepoint | Vonoprazan (20 mg) Healing Rate | Lansoprazole (30 mg) Healing Rate |

| Week 2 | 75.0% | 67.8% |

| Week 4 | 85.3% | 83.5% |

| Week 8 | 92.4% | 91.3% |

Data from a study in Asian patients.[14]

Vonoprazan vs. Esomeprazole (Symptomatic GERD)

| Parameter | Vonoprazan (20 mg) | Vonoprazan (40 mg) | Esomeprazole (40 mg) |

| Heartburn-free days (%) | 36.7% | 36.5% | 38.4% |

No statistically significant difference observed between groups.[15][16]

Experimental Protocols

H+/K+-ATPase Inhibition Assay (General Protocol)

This protocol is a generalized procedure based on common methodologies.

-

Enzyme Preparation: Gastric H+/K+-ATPase is typically prepared from the gastric mucosa of species such as pigs or rabbits. The tissue is homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with the enzyme.

-

Assay Buffer: A buffer of appropriate pH (e.g., pH 6.5) is used.

-

Incubation: The enzyme preparation is pre-incubated with various concentrations of Vonoprazan.

-

Reaction Initiation: The reaction is initiated by the addition of ATP in the presence of Mg²⁺ and K⁺.

-

Quantification of Activity: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method like the Fiske-Subbarow method.

-

IC₅₀ Determination: The concentration of Vonoprazan that inhibits 50% of the enzyme activity is calculated.

Workflow for H+/K+-ATPase Inhibition Assay

Caption: General workflow for an in-vitro H+/K+-ATPase inhibition assay.

hERG Potassium Channel Assay (Patch-Clamp Method)

This is a standard electrophysiological method to assess cardiotoxicity risk.

-

Cell Line: A stable cell line expressing the hERG channel (e.g., HEK-293 or CHO cells) is used.

-

Cell Culture: Cells are cultured under standard conditions.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed. A voltage protocol is applied to elicit hERG currents.

-

Compound Application: Vonoprazan at various concentrations is perfused over the cells.

-

Data Analysis: The effect of the compound on the hERG current (typically the tail current) is measured, and the concentration-response curve is used to determine the IC₅₀.

Histamine-Induced Gastric Acid Secretion in Rats (In-Vivo Model)

This model assesses the in-vivo efficacy of acid secretion inhibitors.

-

Animal Preparation: Rats are fasted overnight with free access to water. They are then anesthetized.

-

Surgical Procedure: A gastric fistula or a pylorus ligation is performed to allow for the collection of gastric contents.

-

Drug Administration: Vonoprazan is administered orally (p.o.) or intravenously (i.v.).

-

Stimulation of Acid Secretion: Histamine is administered (e.g., subcutaneously or by infusion) to stimulate gastric acid secretion.

-

Sample Collection: Gastric juice is collected at specified time intervals.

-

Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH. The total acid output is then calculated.

-

Evaluation of Inhibition: The reduction in acid secretion in the Vonoprazan-treated group is compared to a vehicle-treated control group.

Safety and Toxicology

Preclinical and clinical studies have indicated that Vonoprazan is generally well-tolerated.[4][17]

-

Acute Toxicity: In rats, single oral doses of up to 2000 mg/kg did not show acute toxicity.

-

Clinical Adverse Events: In clinical trials, the most common adverse events were mild to moderate and included nasopharyngitis, diarrhea, and constipation.[4][6][18] The incidence of adverse events was comparable to that of PPIs like lansoprazole and esomeprazole.[7][17]

-

Liver Toxicity: Unlike some earlier P-CABs, significant hepatotoxicity has not been a concern with Vonoprazan in clinical trials.[6][19]

-

Serum Gastrin: Due to its potent acid suppression, Vonoprazan can lead to a more pronounced increase in serum gastrin levels compared to PPIs.[3][6][20]

Conclusion

This compound (Vonoprazan) represents a significant advancement in the pharmacological management of acid-related disorders. Its unique potassium-competitive mechanism of action on the H+/K+-ATPase confers a rapid, potent, and sustained acid-suppressive effect. The data presented in this guide, from its fundamental chemical properties to its clinical performance, underscore its potential as a valuable tool for both basic research into gastric acid secretion and for the development of new therapeutic strategies. For research professionals, Vonoprazan serves as a critical reference compound and a lead for the discovery of next-generation acid suppressants.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. droracle.ai [droracle.ai]

- 4. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. The First-in-Class Potassium-Competitive Acid Blocker, Vonoprazan Fumarate: Pharmacokinetic and Pharmacodynamic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Integrated Analysis of Vonoprazan Safety for Symptomatic Gastro‐Oesophageal Reflux Disease or Erosive Oesophagitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Randomised clinical trial: vonoprazan, a novel potassium‐competitive acid blocker, vs. lansoprazole for the healing of erosive oesophagitis – ScienceOpen [scienceopen.com]

- 9. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects | Semantic Scholar [semanticscholar.org]

- 10. Comparative pharmacokinetic study of vonoprazan in acute hepatic injury rats and normal rats - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 11. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase III, randomised, double-blind, multicentre study to evaluate the efficacy and safety of vonoprazan compared with lansoprazole in Asian patients with erosive oesophagitis | Gut [gut.bmj.com]

- 15. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 16. Randomized clinical trial: A double-blind, proof-of-concept, phase 2 study evaluating the efficacy and safety of vonoprazan 20 or 40 mg versus esomeprazole 40 mg in patients with symptomatic gastro-esophageal reflux disease and partial response to a healing dose of a proton-pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Integrated Analysis of Vonoprazan Safety for Symptomatic Gastro-Oesophageal Reflux Disease or Erosive Oesophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Comprehensive Review on the Efficacy and Safety of Vonoprazan in the Management of Gastric Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vonoprazan fumarate, a novel potassium-competitive acid blocker, in the management of gastroesophageal reflux disease: safety and clinical evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

"P-CAB agent 2 hydrochloride" versus traditional proton pump inhibitors

An In-depth Technical Guide: A Comparative Analysis of Potassium-Competitive Acid Blockers (P-CABs) and Traditional Proton Pump Inhibitors (PPIs)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The management of acid-related gastrointestinal disorders has been dominated by proton pump inhibitors (PPIs) for decades. However, their inherent limitations—including a slow onset of action, requirement for acid activation, and metabolic variability—have driven the development of a new class of acid suppressants: Potassium-Competitive Acid Blockers (P-CABs). This guide provides a detailed technical comparison of P-CABs, with a focus on agents like Keverprazan ("P-CAB agent 2 hydrochloride"), against traditional PPIs. We will delve into their distinct mechanisms of action, comparative pharmacokinetics and pharmacodynamics, clinical efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: A Tale of Two Inhibitors

The final step in gastric acid secretion is mediated by the H+/K+-ATPase enzyme, or proton pump, located in the secretory canaliculi of gastric parietal cells. Both PPIs and P-CABs target this enzyme, but through fundamentally different mechanisms.

Traditional Proton Pump Inhibitors (PPIs): PPIs such as omeprazole and lansoprazole are prodrugs that require an acidic environment for activation.[1] They are administered in an inactive, acid-labile form, necessitating an enteric coating to bypass the stomach's acidic lumen.[2] Upon absorption into the systemic circulation, they reach the parietal cells and accumulate in the acidic canaliculi. Here, the acidic environment catalyzes their conversion into a reactive sulfenamide cation. This activated form then binds covalently and irreversibly to cysteine residues on the H+/K+-ATPase, inactivating the pump.[1] Maximal effect is typically achieved only after 3 to 5 days of consistent dosing, as PPIs can only bind to actively secreting proton pumps.[1][3]

Potassium-Competitive Acid Blockers (P-CABs): P-CABs, including agents like Vonoprazan, Tegoprazan, and Keverprazan, represent a newer class of drugs.[4] Unlike PPIs, P-CABs are not prodrugs and do not require acid activation.[5][6] They are acid-stable weak bases that concentrate in the parietal cell canaliculi.[5][6] P-CABs function by competitively and reversibly binding to the potassium-binding site of the H+/K+-ATPase via ionic interactions.[1][7][8] This direct and reversible inhibition blocks the exchange of H+ and K+ ions, effectively halting acid secretion.[2] Because they can inhibit both active and inactive pumps and act directly without needing conversion, P-CABs achieve maximal acid suppression from the first dose.[1]

Pharmacokinetics and Pharmacodynamics: A Quantitative Comparison

The structural and mechanistic differences between P-CABs and PPIs translate into distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles, giving P-CABs several advantages. P-CABs have a rapid onset of action, a longer half-life, and their metabolism is less affected by CYP2C19 genetic polymorphisms, which can significantly impact the efficacy of PPIs.[1][2][9]

| Feature | Potassium-Competitive Acid Blockers (P-CABs) | Traditional Proton Pump Inhibitors (PPIs) | Reference(s) |

| Activation | Direct-acting (not a prodrug) | Prodrug, requires acid activation | [1][2][5] |

| Chemical Stability | Acid-stable, no enteric coating needed | Acid-labile, requires enteric coating | [1][2] |

| Onset of Action | Rapid (maximal effect on Day 1) | Slow (maximal effect in 3-5 days) | [1][3] |

| Binding to Pump | Reversible, ionic, K+-competitive | Irreversible, covalent | [1][7][8] |

| Pump State | Inhibits both active and inactive pumps | Inhibits only active (acid-secreting) pumps | [1] |

| Half-life | Longer (e.g., Vonoprazan: ~7-9 hours) | Shorter (~1-2 hours) | [1] |

| Dosing | Meal-independent | Optimal when taken 30-60 minutes before a meal | [1][2] |

| Metabolism | Primarily CYP3A4; less affected by CYP2C19 | Primarily CYP2C19; affected by genetic polymorphisms | [4][9] |

| Duration of Action | Sustained and prolonged acid suppression | Shorter duration, potential for nocturnal acid breakthrough | [2][7] |

Table 1. Comparative Pharmacological Properties of P-CABs and PPIs.

In Vitro Inhibitory Activity

The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against the H+/K+-ATPase enzyme.

| Compound | Class | Target | IC50 Value | Reference(s) |

| Keverprazan (this compound) | P-CAB | H+/K+-ATPase | <100 nM | [10][11][12] |

| Keverprazan (this compound) | P-CAB | hERG Potassium Channel | 18.69 µM | [10][11] |

| Tegoprazan | P-CAB | Porcine, Canine, Human H+/K+-ATPase | 0.29 - 0.52 µM | [13] |

Table 2. In Vitro Inhibitory Activity of Select P-CABs. The lower IC50 value for H+/K+-ATPase indicates high potency. The significantly higher IC50 for the hERG channel suggests a lower risk of cardiac side effects.

Clinical Efficacy and Safety

Numerous clinical trials and meta-analyses have compared the efficacy and safety of P-CABs (predominantly Vonoprazan and Tegoprazan) with traditional PPIs across various acid-related disorders.

Gastroesophageal Reflux Disease (GERD): For the healing of erosive esophagitis (EE), P-CABs have demonstrated superiority over PPIs, particularly in severe cases. A meta-analysis of 11 randomized controlled trials (RCTs) found that P-CABs were significantly more effective in healing EE compared to PPIs (Odds Ratio: 1.67).[14][15] Another meta-analysis showed higher healing rates with vonoprazan versus PPIs at 2, 4, and 8 weeks.[16] This superiority is especially pronounced in patients with severe Los Angeles (LA) grades C and D esophagitis.[2][17] For non-erosive reflux disease (NERD), P-CABs have shown superiority over placebo, and in some studies, faster resolution of heartburn symptoms compared to PPIs.[2][17]

| Indication / Outcome | Time Point | P-CABs (e.g., Vonoprazan) | PPIs (e.g., Lansoprazole) | Statistic (Risk Ratio / Odds Ratio) | Reference(s) |

| Erosive Esophagitis Healing (Overall) | - | Superior Healing Rates | - | OR: 1.67 (95% CI: 1.24-2.24) | [14][15] |

| Erosive Esophagitis Healing (Overall) | Week 8 | 92.4% | 91.3% | Non-inferior | [3] |

| Severe EE Healing (LA Grade C/D) | Week 8 | 99% | 88% | Superior | [2] |

| H. pylori Eradication (First-Line) | - | Higher Eradication Rates | - | RR: 1.13 (95% CI: 1.04-1.22) | [16] |

| Peptic Ulcer Healing | 6-8 Weeks | ~93-94% (Gastric) | ~93-94% (Gastric) | Non-inferior | [2][18] |

| Adverse Events | - | Comparable to PPIs | - | OR: 0.91 (95% CI: 0.79-1.04) | [14][15] |

Table 3. Summary of Comparative Clinical Efficacy Data. (OR = Odds Ratio; RR = Risk Ratio; CI = Confidence Interval).

Helicobacter pylori Eradication: P-CAB-based triple therapies have shown significantly higher eradication rates for H. pylori compared to PPI-based regimens, especially in the context of clarithromycin-resistant strains.[16][19]

Safety and Tolerability: Across numerous studies, the safety and tolerability profiles of P-CABs are comparable to those of PPIs for short-term use.[14][15] The overall rate of treatment-emergent adverse events (TEAEs) does not differ significantly between the two classes.[16] One noted difference is that P-CABs can cause more pronounced hypergastrinemia, though serum gastrin levels typically return to normal after discontinuation.[1]

Experimental Protocols

5.1 In Vitro H+/K+-ATPase Inhibition Assay This assay is crucial for determining the intrinsic potency (e.g., IC50) of a novel inhibitor.

Methodology:

-

Enzyme Preparation: The H+/K+-ATPase enzyme is typically prepared from the gastric mucosal scrapings of sheep, goats, or hogs.[20][21] The tissue is homogenized in a suitable buffer (e.g., Tris-HCl).

-

Isolation: The homogenate is subjected to differential centrifugation to isolate a microsomal fraction rich in the H+/K+-ATPase enzyme.[20] Protein concentration is determined using a standard method like the Bradford assay.

-

Incubation: The enzyme preparation is pre-incubated at 37°C with various concentrations of the test compound (e.g., Keverprazan) and a reference standard (e.g., omeprazole).

-

Reaction: The ATPase reaction is initiated by adding a substrate mixture containing ATP, MgCl₂, and KCl.[20] The enzyme hydrolyzes ATP to ADP and inorganic phosphate (Pi).

-

Termination and Measurement: After a defined period (e.g., 30 minutes), the reaction is stopped by adding an acidic solution (e.g., perchloric acid and ammonium molybdate).[20] The amount of Pi released is quantified spectrophotometrically at ~660 nm using the Fiske-Subbarow method.

-

Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without an inhibitor. The IC50 value is then determined from the resulting dose-response curve.

5.2 In Vivo Measurement of Gastric Acid Suppression Evaluating the pharmacodynamic effect of acid suppressants in vivo involves measuring intragastric pH over time.

Methodology (Conventional Nasogastric Tube):

-

Patient Preparation: The subject fasts overnight.

-

Tube Placement: A nasogastric tube is inserted into the stomach, with its position often confirmed by auscultation or fluoroscopy.[22][23]

-

Basal Acid Output (BAO): Gastric secretions are continuously aspirated for a baseline period (e.g., one hour) to measure unstimulated acid output.[22]

-

Stimulated Acid Output (MAO/PAO): A secretagogue like pentagastrin can be administered to stimulate maximal acid secretion, which is then collected and measured.

-

Drug Effect Measurement: To test a drug, subjects are dosed for a specified period. Intragastric pH is then monitored continuously (e.g., over 24 hours) to determine the percentage of time the pH remains above a certain threshold (e.g., pH > 4), which is critical for healing esophagitis.[24]

Methodology (Wireless pH Capsule): A less invasive alternative involves a wireless pH-sensing capsule.[22][25] The patient swallows the capsule with a standardized liquid meal. The capsule measures pH as it transits the stomach and transmits the data to an external recorder. Gastric acid output can be calculated based on the meal's buffering capacity and the rate of re-acidification.[25]

Conclusion

Potassium-Competitive Acid Blockers represent a significant advancement in the treatment of acid-related disorders. Their pharmacological profile—characterized by rapid onset, prolonged and potent acid suppression, and independence from meal timing and CYP2C19 metabolism—addresses many of the unmet needs of traditional PPI therapy.[24][26] Agents like Keverprazan ("this compound") are highly potent inhibitors of the H+/K+-ATPase. Clinical data consistently show that P-CABs are not only non-inferior but often superior to PPIs, especially in the healing of severe erosive esophagitis and in H. pylori eradication, all while maintaining a comparable safety profile.[16][17] For researchers and drug development professionals, P-CABs offer a new paradigm for achieving more effective and reliable control of gastric acidity.

References

- 1. droracle.ai [droracle.ai]

- 2. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Are Potassium-Competitive Acid Blockers Superior to PPIs for GERD Treatment? – Endoscopy Campus [endoscopy-campus.com]

- 4. Frontiers | Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis [frontiersin.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Tegoprazan | C20H19F2N3O3 | CID 23582846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Tegoprazan? [synapse.patsnap.com]

- 8. What is Tegoprazan used for? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. targetmol.cn [targetmol.cn]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of Potassium-Competitive Acid Blockers and Proton Pump Inhibitors in Patients With Gastroesophageal Reflux Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A comparison of efficacy and safety of potassium-competitive acid blocker and proton pump inhibitor in gastric acid-related diseases: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]